molecular formula C9H12ClNO2 B2780510 2,4,6-Trimethylpyridine-3-carboxylic acid hydrochloride CAS No. 2094924-30-6

2,4,6-Trimethylpyridine-3-carboxylic acid hydrochloride

Cat. No.: B2780510
CAS No.: 2094924-30-6
M. Wt: 201.65
InChI Key: UHRPBUQLNUQMSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Trimethylpyridine-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO2 and its molecular weight is 201.65. The purity is usually 95%.
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Scientific Research Applications

1. Crystal Structure Analysis

The crystal structures of three 1:1 adducts of 2,4,6-trimethylpyridine with various benzoic acids have been studied, showing hydrogen bonding between the respective groups. These structures provide insights into molecular interactions and can be useful for understanding complex molecular systems (Foces-Foces et al., 1999).

2. Oxidation Processes in Hydrothermal Reactions

2,4,6-Trimethylpyridine undergoes copper-mediated oxidation in hydrothermal reactions. This research contributes to understanding the chemical behavior of pyridine derivatives under specific conditions, which can be relevant for various chemical processes (Li et al., 2010).

3. Hydrophobic and Hydrophilic Interactions

Studies on the system of 2,4,6-trimethylpyridine and water have revealed insights into hydrophobic and hydrophilic interactions. This research is significant for understanding solvation phenomena and molecular interactions in mixed systems (Marczak & Banaś, 2001).

4. Application in Esterification

The compound has been used in the development of a rapid esterification method, showing its potential as a catalyst or intermediate in synthetic chemistry (Inanaga et al., 1979).

5. Interaction with Halogenocarboxylic Acids

Research on the interaction of 2,4,6-trimethylpyridine with halogenocarboxylic acids has provided valuable information on the stoichiometry of such interactions. This is important for understanding and designing chemical reactions involving these compounds (Barczyński et al., 1987).

6. Electrophilic Substitution Studies

Kinetic studies involving the nitration of 2,4,6-trimethylpyridine have contributed to the broader understanding of electrophilic substitution in heteroaromatic compounds (Johnson et al., 1967).

7. As Catalyst in Organic Syntheses

2,4,6-Trimethylpyridine-3-carboxylic acid hydrochloride has been used as a catalyst in organic synthesis processes, demonstrating its versatility and utility in chemical reactions (Yoshida et al., 1981).

Properties

IUPAC Name

2,4,6-trimethylpyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-5-4-6(2)10-7(3)8(5)9(11)12;/h4H,1-3H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRPBUQLNUQMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)O)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.